molecular formula C39H60N10O7 B1151266 Ac-DL-Phe-DL-Orn(1)-DL-Pro-DL-Cha-DL-Ala-DL-Arg-(1)

Ac-DL-Phe-DL-Orn(1)-DL-Pro-DL-Cha-DL-Ala-DL-Arg-(1)

Cat. No. B1151266
M. Wt: 780.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Negative control for PMX 53.

Scientific Research Applications

  • Chiral Separation and Analysis : The fluorescent chiral labeling reagent R(-)-DBD-PyNCS has been used for the separation of DL-amino acids by reversed-phase chromatography. This method, which involves the reaction of the reagent with amino functional groups in DL-amino acids under basic medium, has been adopted for the identification of DL-amino acid sequences in peptides (Toyo’oka, Tomoi, Oe, & Miyahara, 1999).

  • Synthesis of Macrocyclic Peptidomimetic Drugs : A medium-scale, solution-phase synthesis of the macrocycle Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg] has been developed. This compound, known as 3D53, is a potent, selective, and orally active antagonist of the human C5a receptor and shows significant anti-inflammatory activity in animal models of human disease (Reid, Abbenante, Taylor, & Fairlie, 2003).

  • Automated Separation and Analysis of Amino Acids : A fully automated method for the pre-column derivatization and separation of DL-amino acids (including DL-Ala) using o-phthaldialdehyde and N-isobutyryl-L(or D)-cysteine has been presented, applicable for food samples analysis (Brückner, Wittner, & Godel, 1991).

  • Peptide Synthesis and Interaction Studies : The synthesis of Boc/Tos-L-Phe-L-Arg-Xaa tripeptides and their interactions with thrombin and trypsin have been studied, providing insights into the structure and inhibitory action of these peptides (Poyarkova, Fedoryak, Kibirev, & Kukhar, 2003).

  • Separation Techniques Using Amino Acid Ionic Liquids : Amino acid ionic liquids (AAILs) have been used in chiral separation based on the chiral ligand exchange principle, demonstrating high enantioselectivity for underivatized amino acid enantiomers (Liu, Wu, Tang, Yao, Yang, Nie, & Yao, 2009).

properties

Product Name

Ac-DL-Phe-DL-Orn(1)-DL-Pro-DL-Cha-DL-Ala-DL-Arg-(1)

Molecular Formula

C39H60N10O7

Molecular Weight

780.96

IUPAC Name

2-acetamido-N-[15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-methyl-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C39H60N10O7/c1-24-33(51)46-28(16-9-20-43-39(40)41)34(52)42-19-10-17-29(47-36(54)30(45-25(2)50)22-26-12-5-3-6-13-26)38(56)49-21-11-18-32(49)37(55)48-31(35(53)44-24)23-27-14-7-4-8-15-27/h3,5-6,12-13,24,27-32H,4,7-11,14-23H2,1-2H3,(H,42,52)(H,44,53)(H,45,50)(H,46,51)(H,47,54)(H,48,55)(H4,40,41,43)

SMILES

CC1C(=O)NC(C(=O)NCCCC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3CCCCC3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)CCCN=C(N)N

Origin of Product

United States

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